molecular formula C18H18N2O5S B2979015 2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-95-4

2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

Cat. No. B2979015
CAS RN: 339016-95-4
M. Wt: 374.41
InChI Key: ZQBYMXVAIVCLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide (DMP-Isox) is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the benzenesulfonamide group and has been the subject of numerous research studies due to its unique properties and potential for use in a variety of applications.

Scientific Research Applications

Neurotoxicity Studies

This compound is used in the study of neurotoxicity of synthetic phenethylamines. Researchers have investigated the mechanisms underlying the neurotoxicity of substituted phenethylamines and their derivatives . These studies are crucial for understanding the potential risks associated with the recreational use of designer drugs and developing therapeutic strategies for drug overdose and poisoning.

Analytical Methods in Forensic Toxicology

The compound is significant in the development of analytical methods for the detection and quantification of designer drugs in biological matrices . This is particularly important in forensic toxicology, where accurate identification and quantification of substances are essential for legal and medical investigations.

Synthesis of Novel Psychoactive Substances

Researchers utilize this compound to synthesize novel psychoactive substances with structural modifications aimed at enhancing pharmacological activities . This has implications for both the development of new therapeutic agents and the understanding of the structure-activity relationship in medicinal chemistry.

Pharmacological Activity Enhancement

The compound serves as a base structure for chemical modifications to increase the intensity of desired pharmacological effects . This research can lead to the creation of more potent and selective drugs for various therapeutic applications.

Drug Abuse Monitoring

It is used in the monitoring of drug abuse, especially in the context of emerging designer drugs . The compound’s derivatives can be used as reference standards in drug testing, helping to identify new substances in the market.

Development of Confirmatory Drug Testing Methods

The compound is instrumental in the development of confirmatory drug testing methods, such as gas chromatography or liquid chromatography combined with mass spectrometry . These methods are vital for reducing false positives and negatives in preliminary drug screening tests.

Study of Drug Metabolism

In research focused on drug metabolism, the compound and its derivatives are used to understand the metabolic pathways and the formation of metabolites . This information is essential for predicting drug interactions and side effects.

Ligand Design for Cross-Coupling Reactions

Lastly, the compound is relevant in the field of organic synthesis, particularly in the design of ligands for cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic molecules, and the compound’s derivatives can act as catalysts or intermediates in these processes.

properties

IUPAC Name

2,5-dimethoxy-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-23-14-8-9-17(24-2)18(11-14)26(21,22)19-12-15-10-16(20-25-15)13-6-4-3-5-7-13/h3-11,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBYMXVAIVCLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.